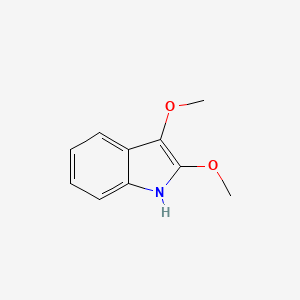

2,3-DIMETHOXYINDOLE

Description

Historical Context and Evolution of Indole (B1671886) Chemistry

The journey of indole chemistry began in the mid-19th century, intrinsically linked to the study of the vibrant dye, indigo (B80030). In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust, a pivotal moment that laid the groundwork for a new field of heterocyclic chemistry. massbank.eu The name "indole" itself is a blend of "indigo" and "oleum," referencing its origin from the treatment of indigo dye. nist.gov Initial studies focused on understanding the structure of indigo and its derivatives. massbank.eu

By the late 19th century, the chemical structure of indole, a bicyclic compound featuring a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, was fully elucidated. arkat-usa.org This unique aromatic structure sparked significant interest among organic chemists. arkat-usa.org The early 20th century witnessed a surge in indole research, particularly after the discovery of the Fischer indole synthesis in 1883 by Emil Fischer. This versatile method, involving the reaction of phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, became a cornerstone for creating a wide array of substituted indoles and remains a fundamental synthesis route today. arkat-usa.org The 1930s marked another turning point as scientists recognized the indole nucleus as a core component of many vital alkaloids, such as tryptophan and auxins, intensifying research efforts that continue to this day. massbank.eu Over the years, synthetic methodologies have evolved from these classical syntheses to include more advanced techniques like the Reissert, Leimgruber-Batcho, and Bischler indole syntheses, as well as modern metal-catalyzed reactions and C-H activation processes. nih.govchim.it

The Indole Nucleus as a Privileged Scaffold in Medicinal Chemistry and Organic Synthesis

The indole ring system is recognized as a "privileged scaffold" in medicinal chemistry. This term describes a molecular framework that can bind to multiple, distinct biological targets with high affinity, making it a valuable starting point for drug discovery. rsc.orgnih.govarkat-usa.org The indole nucleus's ability to mimic the structure of protein components, such as the side chain of tryptophan, allows it to interact with a wide range of enzymes and receptors. rsc.orgnih.gov Its aromatic nature facilitates non-covalent interactions like π–π stacking and cation–π interactions, which are crucial for molecular recognition at receptor binding sites. arkat-usa.org

The versatility of the indole scaffold is demonstrated by its presence in numerous natural products and synthetic drugs with diverse pharmacological activities. rsc.orgresearchgate.netdiva-portal.org These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, antidiabetic, and anticholinesterase properties. nist.govdiva-portal.org The development of indole-containing drugs has led to significant therapeutic advancements. rsc.org In organic synthesis, the electron-rich nature of the indole ring makes it reactive towards electrophilic substitution, primarily at the C-3 position, allowing for extensive functionalization and the creation of complex molecular architectures. researchgate.net The development of methods to selectively functionalize different positions on the indole ring continues to be an active area of research, expanding its utility in creating novel compounds. nih.gov

Research Focus on 2,3-DIMETHOXYINDOLE: A Comprehensive Overview

Within the vast family of indole derivatives, methoxy-substituted indoles have garnered considerable attention due to their enhanced reactivity and presence in numerous biologically active natural products and pharmaceuticals. chim.it The electron-donating methoxy (B1213986) groups increase the electron density of the indole ring, influencing its reactivity and biological interactions. chim.it Various dimethoxyindole isomers, such as 4,6-dimethoxyindole, 5,6-dimethoxyindole, and 5,7-dimethoxyindole, have been subjects of extensive research, leading to the development of compounds with applications as anticancer, anti-inflammatory, and anticholinesterase agents. chim.itresearchgate.net

However, specific research focusing solely on the This compound isomer is notably limited in publicly available scientific literature. While general synthetic methods for indole derivatives, such as modifications of the Fischer, Bischler, or Hemetsberger syntheses, could theoretically be applied to produce this compound, detailed studies on its specific synthesis, reactivity, and biological profile are not widely reported. chim.it

The reactivity of this compound would be predicted based on the general principles of indole chemistry. The presence of two methoxy groups directly on the pyrrole part of the indole nucleus would significantly influence its electronic properties. Unlike isomers with methoxy groups on the benzene ring, the 2,3-dimethoxy substitution would create an electron-rich enamine-like system, potentially leading to unique reactivity patterns, such as susceptibility to hydrolysis or specific electrophilic attack.

Given the broad spectrum of biological activities exhibited by other dimethoxyindole derivatives, it is plausible that this compound could serve as a valuable synthon or possess interesting pharmacological properties. However, without dedicated research and published data, its specific contributions to medicinal chemistry and organic synthesis remain an open area for future investigation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-9-7-5-3-4-6-8(7)11-10(9)13-2/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKROKGXCQINQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC2=CC=CC=C21)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647375 | |

| Record name | 2,3-Dimethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207601-31-8 | |

| Record name | 2,3-Dimethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3 Dimethoxyindole and Substituted Dimethoxyindoles

Regioselective Synthesis Strategies for Dimethoxyindole Derivatives

Regioselective synthesis is crucial for preparing specific isomers of dimethoxyindoles, as the position of the methoxy (B1213986) groups on the benzene (B151609) ring profoundly influences the molecule's reactivity and properties. Various classical and modern synthetic methods have been adapted to achieve this control.

The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, is a classic and widely used method for constructing the indole core. wikipedia.org The reaction involves the acid-catalyzed cyclization and rearrangement of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) and a carbonyl compound like an aldehyde or ketone. wikipedia.org The versatility of this method allows for the synthesis of a wide array of substituted indoles by choosing appropriately substituted starting materials.

For the synthesis of dimethoxyindoles, a dimethoxy-substituted phenylhydrazine is used as the precursor. The reaction is catalyzed by Brønsted acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids like zinc chloride (ZnCl₂). wikipedia.org However, the classical conditions can sometimes lead to side products or require harsh conditions.

A significant modification involves a palladium-catalyzed approach, known as the Buchwald modification, where aryl bromides are cross-coupled with hydrazones to form the N-arylhydrazone intermediate in situ. wikipedia.org This intermediate then undergoes the Fischer cyclization sequence. This modification expands the scope of the reaction, particularly for substrates that may be sensitive to the strongly acidic conditions of the traditional method. wikipedia.org

Table 1: Examples of Fischer Indole Synthesis for Dimethoxyindoles

| Phenylhydrazine Precursor | Carbonyl Compound | Catalyst/Conditions | Product | Reference |

| (4,5-Dimethoxyphenyl)hydrazine | Ethyl pyruvate | Acidic conditions | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |

| Phenylhydrazine | 1,4-Cyclohexanedione monoethylene acetal | Heat (190 °C) | Indole intermediate for (±)-minfiensine | rsc.org |

The Cadogan cyclization is a reductive cyclization method that is particularly useful for synthesizing indoles from ortho-nitrostyrenes or related structures. The reaction typically involves deoxygenation of the nitro group using a trivalent phosphorus reagent, such as triethyl phosphite, which is thought to generate a transient nitrene intermediate that subsequently cyclizes. researchgate.net

This method has been successfully modified for the synthesis of functionalized dimethoxyindoles. For instance, a microwave-assisted Cadogan synthesis was employed to produce methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate. chim.it This synthesis started from 4,5-dimethoxy-2-nitrobenzaldehyde, which was converted to the corresponding nitrostyrene (B7858105) derivative before the cyclization step. chim.it

In some cases, classical Cadogan conditions can fail, especially with sterically hindered substrates. To overcome this, modified conditions have been developed. One such modification uses a catalytic amount of MoO₂Cl₂(dmf)₂ with triphenylphosphine (B44618) (PPh₃), which allowed for the successful cyclization of a sterically encumbered 3,6-disubstituted-2-nitrostyrene derivative under microwave heating to form a 4,7-disubstituted dimethoxyindole. researchgate.netnih.gov

Table 2: Cadogan Cyclization for Dimethoxyindole Synthesis

| Starting Material | Reagents/Conditions | Product | Reference |

| Methyl 2-(4,5-dimethoxy-2-nitrophenyl)-3-bromoacrylate | PPh₃, MoO₂Cl₂(dmf)₂ (cat.), microwave | Methyl 4-bromo-5,6-dimethoxy-1H-indole-2-carboxylate | researchgate.netnih.gov |

| Olefin derived from 4,5-dimethoxy-2-nitrobenzaldehyde | Microwave-assisted Cadogan synthesis | Methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate | chim.it |

The Hemetsberger indole synthesis provides a route to indole-2-carboxylates from α-azidocinnamic esters. scribd.com The synthesis begins with a Knoevenagel condensation between a substituted benzaldehyde (B42025) and an azidoacetate ester, followed by thermal or photolytic decomposition of the resulting vinyl azide (B81097). acs.org This decomposition generates a nitrene, which cyclizes to form the indole ring.

This method is particularly valuable for introducing electron-withdrawing groups at the 2-position of the indole. It has been effectively used to prepare various dimethoxyindole derivatives. For example, ethyl 5,6-dimethoxy-1H-indole-2-carboxylate can be synthesized by the Knoevenagel condensation of 3,4-dimethoxybenzaldehyde (B141060) with methyl 2-azidoacetate, followed by thermolytic cyclization of the resulting azide in a high-boiling solvent like toluene (B28343) or xylene. acs.org The reaction conditions, such as temperature and reactant concentration, are critical for optimizing the yield and minimizing side reactions. acs.org

Table 3: Hemetsberger Synthesis of Dimethoxyindole Derivatives

| Benzaldehyde Precursor | Azide Reagent | Conditions | Product | Reference |

| 3,4-Dimethoxybenzaldehyde | Methyl 2-azidoacetate | 1. Knoevenagel condensation (DMF, 80°C); 2. Thermolytic cyclization (Toluene, 120°C) | Methyl 5,6-dimethoxy-1H-indole-2-carboxylate | |

| Substituted benzaldehydes | Methyl 2-azidoacetate | 1. NaOCH₃/CH₃OH; 2. Xylene, reflux | Substituted indole-2-carboxylates | acs.org |

Transition metal catalysis has revolutionized organic synthesis, offering efficient and selective pathways for constructing complex heterocyclic scaffolds like indoles. mdpi.commdpi.com Palladium and copper are among the most versatile metals used for these transformations, enabling C-C and C-N bond formations under relatively mild conditions. mdpi.comresearchgate.net

Palladium catalysis offers several powerful methods for indole synthesis. One prominent strategy is the reductive N-heteroannulation of 2-nitrostyrenes. acs.org This reaction can be catalyzed by palladium complexes, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) with triphenylphosphine (PPh₃) as a ligand, using carbon monoxide (CO) as the reductant. acs.org The reaction proceeds in moderate to excellent yields and tolerates a variety of substituents on the aromatic ring, including methoxy groups. acs.org

Another important palladium-catalyzed route is the Larock indole synthesis, which involves the annulation of an ortho-haloaniline with a disubstituted alkyne. A related protocol has been developed for the synthesis of 2,3-disubstituted indoles via the electrophilic cyclization of N,N-dimethyl-o-alkynylanilines with arylsiloxanes, catalyzed by a Pd(OAc)₂/Ag₂O system. rsc.org These methods provide access to highly substituted indoles that can be challenging to obtain through classical approaches.

Table 4: Palladium-Catalyzed Synthesis of Indoles

| Reaction Type | Substrates | Catalytic System | Key Features | Reference |

| Reductive N-Heteroannulation | 2-Nitrostyrenes | Pd(OAc)₂, PPh₃, CO | Tolerates electron-donating (e.g., OMe) and electron-withdrawing groups. | acs.org |

| Arylation of o-alkynylanilines | N,N-dimethyl-o-alkynylanilines, Arylsiloxanes | [Pd(OAc)₂], Ag₂O | Provides access to 2,3-diaryl-N-methylindoles. | rsc.org |

Copper-catalyzed reactions have emerged as cost-effective and efficient alternatives for the synthesis of N-heterocycles. nih.gov A notable application in the synthesis of dimethoxyindoles is a domino reaction involving the coupling and cyclization of a substituted benzaldehyde with an isocyanoacetate.

Specifically, ethyl 5,6-dimethoxy-1H-indole-2-carboxylate has been synthesized via a copper-catalyzed domino reaction between 2-bromo-4,5-dimethoxybenzaldehyde (B182550) and ethyl 2-isocyanoacetate. chim.it This transformation is typically carried out using a copper(I) source, such as copper(I) iodide (CuI), in the presence of a base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMSO at elevated temperatures. chim.it This one-pot process efficiently constructs the indole core with good functional group tolerance. Copper catalysis is also employed in Ullmann-type C-O and C-S bond-forming reactions and in the synthesis of various other heterocyclic systems. beilstein-journals.orgbeilstein-journals.org

Table 5: Copper-Catalyzed Synthesis of a Dimethoxyindole Derivative

| Substrates | Catalytic System | Conditions | Product | Yield | Reference |

| 2-Bromo-4,5-dimethoxybenzaldehyde, Ethyl 2-isocyanoacetate | CuI, Cs₂CO₃ | DMSO, 80°C | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | 60% | chim.it |

Multicomponent Reaction (MCR) Strategies for Complex Indole Scaffolds

Multicomponent reactions (MCRs) offer a powerful and efficient approach to constructing complex molecular architectures in a single step from three or more starting materials. researchgate.net This strategy is highly valued for its atom economy, operational simplicity, and ability to rapidly generate diverse chemical libraries. researchgate.net While the application of MCRs to the synthesis of the parent 2,3-dimethoxyindole is not extensively documented, the principles are broadly applicable to the synthesis of highly substituted and complex indole scaffolds.

The versatility of MCRs in indole chemistry often leverages the nucleophilic character of the indole C3 position. rsc.org For instance, a variety of heterocyclic compounds have been synthesized through the reaction of indoles, aldehydes, and other components. rsc.org One notable example is the one-pot, four-component synthesis of tetra-arylimidazoles from 2-arylindole-3-carbaldehydes, anilines, benzil, and ammonium (B1175870) acetate. rsc.org

A general strategy for creating indole-fused heterocycles involves a one-pot process that begins with a multicomponent reaction followed by an oxidation step. For example, indolo[3,2-b]indoles can be synthesized from cyclohexanone, a primary amine, and N-tosyl-3-nitroindole. acs.org This approach highlights the potential to build complex, fused indole systems in a convergent manner. acs.org

| MCR Type | Reactants | Product | Key Features |

| Ugi/Strecker | Aldehyde, Amine, Isocyanide, Carboxylic Acid/Cyanide Source | α-acylamino amides / α-amino nitriles | Sequential reactions leading to complex products. |

| Groebke-Blackburn-Bienaymé | Aldehyde, Isocyanide, Amidine | Fused Imidazoles | Catalyst-driven, versatile conditions. researchgate.net |

| Indole-based MCR | Indole, Aldehyde, Amine | 3-Indolyl Methanamine | Catalyst-promoted imine formation and subsequent reaction with indole. unimi.it |

One-Pot Synthetic Approaches for Indole Derivatives

One-pot syntheses represent a streamlined approach to chemical transformations, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates. This methodology is advantageous for its efficiency, reduced waste, and potential for discovering novel reaction pathways.

The synthesis of substituted indole derivatives often employs one-pot procedures. A straightforward and effective protocol for synthesizing new 3-substituted indole derivatives involves a multicomponent reaction of indole, acetylacetone, and various active aldehyde derivatives in ethanol, followed by the use of acetonitrile (B52724) as a base. medjchem.com This method exemplifies the convergence of MCR principles within a one-pot framework to produce functionalized indoles. medjchem.com

Another example is the development of a one-pot multicomponent reaction for the synthesis of novel benzochromene derivatives, showcasing the broad applicability of this strategy. researchgate.net Furthermore, a one-pot approach has been successfully used to synthesize indole-fused heteroacenes, starting from a multicomponent reaction of cyclohexanone, a primary amine, and N-tosyl-3-nitroindole, followed by an oxidation step. acs.org

| One-Pot Strategy | Starting Materials | Key Reagents/Catalysts | Resulting Indole Derivative |

| MCR-Oxidation | Cyclohexanone, Primary Amine, N-tosyl-3-nitroindole | Chloranil | Indolo[3,2-b]indole acs.org |

| Friedel–Crafts Alkylation | γ-Hydroxybutyrolactams, Indoles | Acid | 4-(indol-3-yl)butyramide analogs mdpi.com |

| Multicomponent Reaction | Indole, Acetylacetone, Active Aldehyde | Ethanol, Acetonitrile | 3-Substituted Indoles medjchem.comresearchgate.net |

Post-Synthetic Functionalization of the Dimethoxyindole Core

Once the this compound scaffold is assembled, its further elaboration through post-synthetic functionalization is crucial for accessing a wider range of derivatives with tailored properties. The electron-rich nature of the indole ring, modified by the two methoxy groups, dictates the regioselectivity of these transformations.

C2-Functionalization of Indoles

Direct functionalization at the C2 position of the indole nucleus is a challenging yet highly desirable transformation, as C2-substituted indoles are important structural motifs. nih.gov The inherent reactivity of indoles typically favors electrophilic substitution at the C3 position. nih.gov However, various strategies have been developed to achieve C2-selectivity.

One approach involves the use of rhodium catalysis for the C2-selective carbenoid insertion of indoles with α-diazotized Meldrum's acid, leading to 2-acetate (B119210) substituted indoles. rsc.org Another rhodium-catalyzed method allows for the site-selective C2 allylation, crotylation, and prenylation of indoles using allylic acetates. rsc.org

The concept of "umpolung," or polarity inversion, provides a powerful tool for C2-functionalization. nih.gov By reversing the normal nucleophilic character of the C2 position, it can be made to react with nucleophiles. Indirect methods of umpolung have been shown to have several advantages in this context. nih.gov

| C2-Functionalization Method | Reagents | Catalyst | Product Type |

| Carbenoid Insertion | α-diazotized Meldrum's acid | Rh(III) | 2-Acetate substituted indoles rsc.org |

| Allylation | Allylic acetates | Rhodium | C2-allylated indoles rsc.org |

| Redox-Relay Heck Reaction | 2-Indole triflates, Alkenes | Palladium | C2-alkylated indoles nih.gov |

C3-Functionalization of Indoles

The C3 position of indole is the most nucleophilic and, therefore, the most common site for functionalization. researchgate.net A wide array of methods exists for introducing substituents at this position.

A metal-free, cesium carbonate/oxone-mediated C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols proceeds in moderate to high yields. chemrxiv.orgrsc.orgrsc.org This reaction is believed to occur via a hydrogen autotransfer-type mechanism. chemrxiv.orgrsc.org

Biocatalysis has also emerged as a powerful tool for C3-functionalization. Engineered myoglobin (B1173299) variants can catalyze the carbene transfer from diazo compounds to the C3 position of unprotected indoles with high efficiency and chemoselectivity. nih.gov This enzymatic approach overcomes the common problem of competing N-H insertion seen with synthetic transition metal catalysts. nih.gov

N-Functionalization Strategies

Functionalization of the indole nitrogen (N1 position) is another important avenue for diversification. While direct N-alkylation can be straightforward, achieving enantioselectivity in cases where a new stereocenter is formed is a significant challenge. researchgate.net

Several strategies have been developed to enhance the reactivity of the N1 position. One method involves placing a substituent at the C3 position to block competitive reactions. researchgate.net Another approach is to introduce an electron-withdrawing group at the C2 position, which increases the acidity of the N-H bond. researchgate.net

Organocatalytic and organometallic methods have been successfully applied to the enantioselective N-functionalization of indoles. mdpi.com Additionally, an additive-free strategy based on the isomerization of in situ generated azomethine ylides provides direct access to N-functionalized indole scaffolds. researchgate.net

Oxidative Coupling Reactions and C2-Substituent Promotion

Oxidative coupling reactions provide a direct means to form new carbon-carbon or carbon-heteroatom bonds. In the context of indoles, these reactions can lead to complex dimeric or cross-coupled products.

The direct oxidative coupling of C2-substituted indoles with enolates has been shown to be an efficient method for synthesizing C2, C3-disubstituted indoles. nih.govscienceopen.com Interestingly, the presence of a substituent at the C2 position often leads to higher yields compared to unsubstituted indole. nih.govscienceopen.com Mechanistic studies suggest that the C2-substituent promotes the reaction by stabilizing a C2-radical intermediate and reducing indole homocoupling. nih.govscienceopen.com

A synergistic Pd(II)/Cu(I) catalytic system has been developed for the dual C-H functionalization of indoles at both the C2 and C3 positions in a one-pot process using arylsulfonyl reagents. acs.org This method allows for the efficient synthesis of C2-arylated and C3-chlorinated/thiolated products. acs.org

| Reaction | Reactants | Catalyst/Reagent | Key Finding |

| Oxidative Coupling | C2-substituted indoles, Enolates | Iron | C2-substituent promotes higher yields by stabilizing radical intermediate and reducing homocoupling. nih.govscienceopen.comresearchgate.net |

| Dual C-H Functionalization | Indoles, Arylsulfonyl reagents | Pd(II)/Cu(I) | One-pot synthesis of C2-arylated, C3-chlorinated/thiolated indoles. acs.org |

| C-H Oxygenation/Amination | C2,C3-dialkyl-substituted indoles | Cu(I) | Selective functionalization at the C2-alkyl group. nih.gov |

Mannich Reactions of Dimethoxyindoles

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminomethylation of an acidic proton-containing compound. In the context of indole chemistry, this reaction is particularly valuable for introducing a side chain at the C3 position, leading to the formation of gramine (B1672134) and its derivatives. While the Mannich reaction of the parent indole is well-documented, its application to substituted indoles, including those with methoxy groups, has also been explored, offering pathways to a diverse array of functionalized molecules.

The general mechanism of the Mannich reaction involves the condensation of a primary or secondary amine with formaldehyde (B43269) to generate a reactive electrophilic species, the Eschenmoser salt precursor, an iminium ion. chemistnotes.combyjus.com The electron-rich indole ring then acts as a nucleophile, attacking the iminium ion, typically at the C3 position, to yield the corresponding aminomethylated indole, commonly known as a Mannich base. chemistnotes.comnih.gov

While specific studies detailing the Mannich reaction directly on this compound are not extensively reported in the reviewed literature, the reaction is known to proceed with various methoxy-substituted indoles. For instance, research has shown the successful synthesis of gramine analogues from indoles bearing methoxy substituents, achieving yields ranging from 70.5% to 95%. nih.gov These reactions are typically catalyzed by acids, such as acetic acid, or by Lewis acids like zinc chloride. nih.gov

The reaction conditions, including the choice of solvent, temperature, and catalyst, can influence the outcome and yield of the Mannich reaction on substituted indoles. For example, zinc chloride has been effectively used as a catalyst for the synthesis of gramine derivatives at room temperature in ethanol. nih.gov In some cases, high-pressure conditions have been employed to facilitate the reaction between an indole, a secondary amine, and dichloromethane, which serves as the source of the methylene (B1212753) bridge. clockss.org

The reactivity of the indole nucleus in the Mannich reaction is influenced by the nature and position of its substituents. Electron-donating groups, such as methoxy groups, generally activate the indole ring towards electrophilic substitution. However, steric hindrance from substituents at or near the C3 position can impede the reaction.

A general representation of the Mannich reaction with a substituted indole is presented below:

General Reaction Scheme:

To illustrate the typical reactants and products in the Mannich reaction of substituted indoles, the following interactive data table provides examples based on the available literature for various indole substrates.

Table 1: Examples of Mannich Reactions with Substituted Indoles

| Indole Substrate | Amine | Aldehyde | Catalyst/Conditions | Product | Yield (%) |

| Indole | Dimethylamine | Formaldehyde | Acetic Acid | Gramine (3-(Dimethylaminomethyl)indole) | 95.6 |

| Indole | Diethylamine | Formaldehyde | Zinc Chloride / Ethanol | 3-(Diethylaminomethyl)indole | 73 |

| N-Methylindole | Various Secondary Amines | Formaldehyde | Ultrasound / Acetic Acid | N-Methylgramine Derivatives | 69-98 |

| Methoxy-substituted Indole | Dimethylamine | Formaldehyde | Acetic Acid | Methoxy-gramine Analogue | 70.5-95 |

This table is a representative summary based on published research on Mannich reactions of various indole derivatives. Specific yields and conditions can vary based on the detailed experimental protocol.

Mechanistic Investigations of Chemical Reactions Involving 2,3 Dimethoxyindole and Indole Derivatives

Elucidation of Reaction Mechanisms via Kinetic and Isotope Effects

Kinetic studies and isotope effects are powerful tools for unraveling the mechanistic details of chemical reactions. By measuring reaction rates under various conditions and substituting atoms with their heavier isotopes, chemists can deduce the rate-determining steps and the nature of bond-breaking and bond-forming processes.

In the context of indole (B1671886) chemistry, kinetic isotope effect (KIE) studies have been instrumental. For instance, in the azo-coupling of indole and its 1- and 2-methyl derivatives, the absence of a deuterium (B1214612) isotope effect when using 3-deuterioindoles confirmed that the initial electrophilic attack is the rate-determining step. psu.edu However, the reaction of 3-methylindole (B30407) showed a small primary isotope effect (kH/kD ≈ 2-3) with 2-deuterio-3-methylindole, suggesting a different mechanism likely involving a rate-limiting proton removal from the 2-position after an initial attack at the 3-position. psu.edu

Further mechanistic insights can be gained from studying the influence of substituents on reaction rates. For example, in the blue light-mediated N-H insertion of indoles into aryldiazoesters, it was found that 3-substituted indoles with electron-withdrawing groups facilitated product formation, while those with electron-donating groups retarded the process. nih.gov This observation, supported by Hammett plot analysis and DFT studies, highlights the electronic effects on the rate of the N-H insertion reaction. nih.gov Similarly, kinetic studies on the modular assembly of indole alkaloids revealed a KIE value of 3.25, indicating that C(sp³)–H bond cleavage is likely involved in the rate-limiting step of this multicomponent reaction. nih.gov

The oxidation of indole by peroxomonosulphate (PMS) in an acetone (B3395972) medium was found to be a second-order reaction, first-order with respect to both indole and PMS. isca.me The reaction rate was unaffected by hydrogen ion concentration and ionic strength, but it decreased with an increasing percentage of acetone, suggesting a solvent effect on the reaction mechanism. isca.me

Table 1: Kinetic Isotope Effects in Indole Reactions

| Reaction | Substrate | Isotope Position | kH/kD | Implication | Reference |

|---|---|---|---|---|---|

| Azo-coupling | Indole | 3-D | ~1 | Initial attack is rate-determining | psu.edu |

| Azo-coupling | 3-Methylindole | 2-D | ~2-3 | C-H bond breaking is partially rate-limiting | psu.edu |

| Pd-catalyzed C2-alkenylation | Indole | 2-D | ~3.5 | C-H activation is the rate-limiting step | rsc.org |

| Multicomponent Tetrahydrocarboline Synthesis | Indole derivative | C(sp³)-H | 3.25 | C(sp³)-H bond cleavage is involved in the rate-determining step | nih.gov |

| Multicomponent β-Tetrahydrocarboline Synthesis | Indole derivative | C(sp³)-H | 2.64 | C(sp³)-H bond cleavage is involved in the rate-determining step | nih.gov |

Mechanistic Pathways of Oxidative Transformations (e.g., Peroxodisulphate Oxidation)

The oxidation of indoles can lead to a variety of products depending on the oxidant and reaction conditions. Peroxodisulphate (S₂O₈²⁻) is a potent oxidizing agent, and its reactions with indole derivatives have been mechanistically scrutinized.

The oxidation of 2,3-dimethylindole (B146702) by potassium peroxodisulphate in an acidic medium proceeds through the formation of a detectable intermediate. rsc.org The reaction is first-order in both the indole and the peroxodisulphate. rsc.org The proposed mechanism involves an initial electrophilic attack of the peroxodisulphate at the C-3 position of the indole ring. rsc.orgrsc.org This leads to an indolenine intermediate which can then undergo further transformations to yield the final products, such as 3-methylindole-2-carbaldehyde. rsc.orgrsc.org

A similar mechanism is proposed for the oxidation of indole by peroxomonosulphate (PMS), where the reaction is initiated by an electrophilic attack of the peroxo bond on the nucleophilic C-3 position of the indole. isca.me This is followed by a series of steps leading to the final product, isatin. isca.me The oxidation of phenols by persulfate, known as the Elbs persulfate oxidation, is thought to proceed via the formation of a sulfate (B86663) ester intermediate, which then rearranges to a hydroquinone. beilstein-journals.org

In halide-catalyzed oxidations of indoles using Oxone (a source of PMS), the halide is first oxidized to a halogenating species. nih.gov This species then reacts with the indole, likely at the C-3 position, to form a haloindolenine intermediate. nih.gov This intermediate can then react further with water or peroxymonosulfate (B1194676) to yield various products, including spirooxindoles or 2-keto acetanilides, regenerating the halide catalyst in the process. nih.gov

Radical-Anion Oxidative Coupling Mechanisms

Radical-anion oxidative coupling represents a powerful strategy for C-C bond formation in indole chemistry. This mechanistic pathway typically involves the single-electron oxidation of one reaction partner to form a radical cation, which then couples with an anionic species.

A prominent example is the coupling of indoles with carbonyl compounds. nih.govresearchgate.net In this reaction, an oxidant, often a copper(II) salt, is believed to oxidize the enolate of the carbonyl compound to an α-keto radical. researchgate.net This electron-deficient radical is then intercepted by the indole anion (formed by deprotonation of the indole N-H) at the nucleophilic C-3 position. nih.govresearchgate.net This coupling generates a radical anion intermediate, which is further oxidized to the final product. nih.gov This method allows for the formation of C-C bonds with high chemoselectivity, regioselectivity (exclusively at C-3 of indole), and stereoselectivity. nih.govresearchgate.net

In the context of iron-catalyzed oxidative coupling reactions, a radical-anion mechanism has also been proposed. nih.govmdpi.com For instance, the asymmetric cross-dehydrogenative coupling between 2-naphthols and β-ketoesters catalyzed by an iron phosphate (B84403) complex is suggested to proceed through a radical-anion coupling mechanism where the coupling occurs between two ligands coordinated to the iron center. mdpi.com

Regioselectivity and Stereoselectivity in Indole Transformations

Controlling the regioselectivity and stereoselectivity of reactions involving the indole nucleus is a central challenge in organic synthesis. The inherent reactivity of the indole ring, particularly the high nucleophilicity of the C-3 position, often dictates the site of reaction. However, various strategies have been developed to direct transformations to other positions and to control the stereochemical outcome.

Regioselectivity:

Innate Reactivity: In many electrophilic substitution reactions, such as Friedel-Crafts acylation, the C-3 position is the preferred site of attack. mdpi.com However, if the C-3 position is blocked, substitution can be directed to the C-2 position. psu.edu

Activating Groups: The introduction of electron-donating groups, such as methoxy (B1213986) groups, can activate other positions on the indole ring. For example, 4,6-dimethoxy substitution directs reactivity to the C-7 position, while 5,7-dimethoxy substitution activates the C-4 position for electrophilic attack. researchgate.net

Catalyst and Ligand Control: In transition metal-catalyzed reactions, the choice of catalyst and ligands can have a profound impact on regioselectivity. For example, in the palladium-catalyzed dehydrogenative alkylation of indolines, a manganese catalyst can provide either C-3 or N-alkylated indoles depending on the solvent used. organic-chemistry.org In the oxidative Heck reaction of indoles, ligand control can switch the regioselectivity between C-2 and C-3 alkenylation by altering the rate-determining step of the catalytic cycle. rsc.org

Directed Metalation: The use of directing groups can overcome the innate reactivity of the indole ring and enable functionalization at specific C-H bonds.

Stereoselectivity:

Chiral Catalysts: Asymmetric catalysis is a powerful tool for achieving high stereoselectivity. Chiral phosphoric acid catalysts, for instance, have been used for the enantioselective coupling of oxindoles and indoles. nih.gov

Substrate Control: The inherent chirality of a substrate can direct the stereochemical outcome of a reaction. In the oxidative coupling of indoles with chiral carbonyl compounds, excellent diastereoselectivity can be achieved. nih.gov

Photochemical Cycloadditions: Photochemical reactions can also proceed with high stereoselectivity. The photosensitized [2+2] cycloaddition of allene-tethered indole derivatives, for example, yields cyclobutane-fused indolines with high diastereoselectivity. acs.org Mechanistic studies involving deuterated substrates have helped to elucidate the stereochemical course of these reactions. acs.org

Enzymatic Reactions: As discussed previously, indole prenyltransferases exhibit remarkable regio- and stereoselectivity, which is governed by the precise architecture of their active sites. acs.org

The development of stereoselective reactions of indoles is an active area of research, with new methods continually being reported. For example, a cobalt(III)-catalyzed C-H homoallylation of indole derivatives with 4-vinyl-1,3-dioxan-2-ones provides (E)-homoallylic alcohols with excellent stereoselectivity. rsc.org Similarly, a stereoselective [3+2] carbocyclization of indole-derived imines with electron-rich alkenes offers a divergent route to either cyclopenta[b]indoles or tetrahydroquinolines, depending on the choice of Brønsted acid catalyst. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,3-dimethoxyindole |

| 1-methylindole |

| 2-methylindole |

| 3-deuterioindole |

| 3-methylindole |

| 2-deuterio-3-methylindole |

| 3-methylindole-2-carbaldehyde |

| Isatin |

| 2,3-dimethylindole |

| 6-fluorotryptophan |

| Dimethylallyl pyrophosphate (DMAPP) |

| 2-naphthol |

| β-ketoester |

| 4,6-dimethoxyindole |

| 5,7-dimethoxyindole |

| Indoline |

| Oxindole (B195798) |

| 4-vinyl-1,3-dioxan-2-one |

| (E)-homoallylic alcohol |

| Cyclopenta[b]indole |

| Tetrahydroquinoline |

| Allene |

| Cyclobutane |

| Indole-derived imine |

| 2-keto acetanilide |

| Spirooxindole |

| Haloindolenine |

| Peroxomonosulphate (PMS) |

| Peroxodisulphate |

| Oxone |

| L-tryptophan |

| 4-dimethylallyltryptophan |

| Carbonyl compounds |

| α-keto radical |

| Indole anion |

| Iron phosphate |

| Chiral phosphoric acid |

| Cobalt(III) |

| Brønsted acid |

Advanced Spectroscopic and Structural Characterization of 2,3 Dimethoxyindole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 2,3-dimethoxyindole derivatives. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the initial structural assignment of this compound derivatives. The chemical shifts (δ) in ppm, signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) in Hertz provide a wealth of information.

In the ¹H NMR spectrum of a typical this compound, the protons of the two methoxy (B1213986) groups at the C2 and C3 positions are expected to appear as sharp singlets in the upfield region, typically around 3.8-4.0 ppm. The aromatic protons on the benzene (B151609) ring of the indole (B1671886) core will resonate in the downfield region, generally between 7.0 and 7.8 ppm. The specific chemical shifts and coupling patterns of these aromatic protons are dependent on the substitution pattern on the benzene ring. For an unsubstituted benzene portion, one would expect a complex multiplet pattern. The N-H proton of the indole ring, if present and not exchanged with a deuterated solvent, typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms of the methoxy groups will appear in the upfield region, typically around 55-65 ppm. The carbon atoms of the indole ring will resonate in the aromatic region (approximately 100-140 ppm). The C2 and C3 carbons bearing the methoxy groups will have characteristic chemical shifts influenced by the electron-donating nature of the oxygen atoms. Quaternary carbons, such as C3a and C7a, can be distinguished from protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

Table 1: Representative ¹H and ¹³C NMR Data for a Methoxy-Substituted Indole Derivative (5-methoxyindole-2-carboxylic acid in DMSO-d₆)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | 11.6 (s) | - |

| H4 | 7.37 (d) | 112.1 |

| H6 | 6.93 (dd) | 113.8 |

| H7 | 7.11 (d) | 102.3 |

| OCH₃ | 3.77 (s) | 55.2 |

| C2 | - | 131.7 |

| C3 | 7.05 (s) | 100.8 |

| C3a | - | 127.7 |

| C5 | - | 154.1 |

| C7a | - | 130.1 |

Data is analogous and based on a similar substituted indole. Chemical shifts are approximate and can vary with substitution.

For more complex this compound derivatives, particularly those with stereocenters or restricted bond rotation, advanced 2D NMR techniques are employed to determine their stereochemistry and preferred conformations.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule. For instance, COSY can be used to trace the connectivity of the aromatic protons on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons and for piecing together the carbon skeleton of the molecule. For example, correlations from the methoxy protons to the C2 and C3 carbons would confirm their positions.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are in close proximity. NOESY and ROESY are powerful tools for determining the relative stereochemistry and for studying the conformational preferences of flexible molecules. For example, NOE correlations could be observed between a substituent at the C2 position and the N-H proton, providing information about the spatial arrangement of the groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound derivatives, techniques like Electrospray Ionization (ESI) or Electron Impact (EI) are commonly used.

The mass spectrum will show a molecular ion peak (M⁺ or [M+H]⁺), which provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern is a unique fingerprint of a molecule and provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): Cleavage of the O-CH₃ bond is a common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment ion at [M-15]⁺.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction can lead to the elimination of formaldehyde, resulting in a fragment at [M-30]⁺.

Cleavage of the indole ring: The indole nucleus can also undergo characteristic fragmentation, leading to smaller fragment ions that are indicative of the indole core structure.

Table 2: Predicted Key Mass Spectrometric Fragments for this compound

| m/z Value | Proposed Fragment | Description |

| 177 | [M]⁺ | Molecular Ion |

| 162 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 147 | [M - 2CH₃]⁺ or [M - CH₂O]⁺ | Loss of two methyl radicals or formaldehyde |

| 132 | [M - CH₃ - CH₂O]⁺ | Subsequent loss of formaldehyde after methyl loss |

These are predicted fragmentation patterns. Actual fragmentation can be more complex.

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structure Determination

For a derivative of this compound that forms suitable single crystals, SC-XRD analysis would reveal:

The planarity of the indole ring system.

The orientation of the methoxy groups relative to the indole ring.

The presence of any intermolecular interactions, such as hydrogen bonding (if an N-H group is present) or π-π stacking between the aromatic rings of adjacent molecules.

Table 3: Representative Single Crystal X-Ray Diffraction Data for a Methoxy-Substituted Indole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.789(5) |

| β (°) | 98.76(3) |

| Volume (ų) | 1334.5(8) |

| Z | 4 |

Data is for an analogous substituted indole and serves as an example of the parameters obtained.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier transform infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. The resulting spectrum is a fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

N-H stretch: If an N-H group is present, a sharp to moderately broad band would appear in the region of 3300-3500 cm⁻¹. chemicalbook.com

C-H stretch (aromatic): Absorption bands for the C-H bonds of the benzene ring are typically found just above 3000 cm⁻¹.

C-H stretch (aliphatic): The C-H bonds of the methoxy groups will show stretching vibrations in the region of 2850-2960 cm⁻¹.

C=C stretch (aromatic): The stretching of the carbon-carbon double bonds within the indole ring will give rise to one or more bands in the 1450-1600 cm⁻¹ region.

C-O stretch (aryl ether): A strong, characteristic band for the aryl-O-CH₃ ether linkage is expected in the range of 1200-1275 cm⁻¹ (asymmetric stretch) and a medium band around 1020-1075 cm⁻¹ (symmetric stretch). researchgate.net

Table 4: Expected Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Asymmetric C-O Stretch | 1200 - 1275 | Strong |

| Symmetric C-O Stretch | 1020 - 1075 | Medium |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The indole ring system is a chromophore that absorbs UV radiation.

The UV-Vis spectrum of this compound is expected to show multiple absorption bands, characteristic of the indole nucleus. The positions and intensities of these bands are influenced by the substituents. The electron-donating methoxy groups at the 2 and 3 positions are likely to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted indole. Typically, indole and its simple derivatives exhibit two or three main absorption bands in the UV region, often between 200 and 300 nm. researchgate.net

Table 5: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Absorption Band | Approximate λmax (nm) | Associated Electronic Transition |

| Band I | 270 - 290 | π → π |

| Band II | 220 - 240 | π → π |

The exact λmax values and molar absorptivities (ε) are dependent on the solvent used.

Lack of Research Data on Computational Chemistry Applications for this compound

A comprehensive search of scientific literature and research databases has revealed no specific studies applying Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) computational methods to the chemical compound this compound.

As per the instructions to generate a thorough, informative, and scientifically accurate article focusing solely on this compound and adhering strictly to the provided outline, the absence of published research data for this compound in these specific areas of computational chemistry makes it impossible to fulfill the request.

Therefore, an article on the "Computational Chemistry Applications in this compound Research" as outlined cannot be produced at this time due to the lack of foundational scientific studies on this specific molecule.

Computational Chemistry Applications in 2,3 Dimethoxyindole Research

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the electron density of a chemical system to define its bonding characteristics. wikipedia.orgamercrystalassn.org This model is founded on the principle that the topology of the electron density distribution, a physically observable quantity, can reveal the fundamental structure of matter, including atoms and the bonds that link them. wikipedia.orgamercrystalassn.org Within QTAIM, atoms are defined as spatial regions bounded by surfaces through which the gradient vector of the electron density does not pass (zero-flux surfaces). amercrystalassn.orguni-rostock.de

The analysis focuses on bond critical points (BCPs), which are locations between two nuclei where the electron density is at a minimum along the internuclear axis but at a maximum in the perpendicular directions. uni-rostock.de The properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these BCPs provide quantitative information about the nature and strength of the chemical bond. ijnc.irresearchgate.net For instance, a high value of ρ(r) coupled with a negative Laplacian indicates a shared interaction, typical of covalent bonds. Conversely, a low ρ(r) value with a positive Laplacian signifies a closed-shell interaction, characteristic of hydrogen bonds, ionic bonds, and van der Waals forces. ijnc.irresearchgate.net

In the context of indole (B1671886) derivatives, QTAIM analysis has been employed to investigate and confirm the nature of various intramolecular and intermolecular interactions, such as hydrogen bonds and other non-covalent interactions that contribute to the stability of their crystalline structures. researchgate.net By examining the topological parameters at the BCPs, researchers can quantify the strength of these bonds, complementing findings from experimental techniques like X-ray crystallography. researchgate.netreading.ac.uk

Table 1: Interpretation of QTAIM Topological Parameters at Bond Critical Points (BCPs) This table provides a generalized summary of how QTAIM parameters are interpreted. Specific values are system-dependent.

| Topological Parameter | Significance for Bonding Interactions | Typical Characteristics for Interaction Type |

|---|---|---|

| Electron Density (ρ(r)) | Indicates the accumulation of charge between nuclei; related to bond order/strength. | Shared (Covalent): High ρ(r) Closed-Shell (H-bond, Ionic): Low ρ(r) |

| Laplacian of Electron Density (∇²ρ(r)) | Shows whether electron density is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0). | Shared (Covalent): ∇²ρ(r) < 0 Closed-Shell (H-bond, Ionic): ∇²ρ(r) > 0 |

| Total Energy Density (H(r)) | The sum of kinetic and potential energy densities. Its sign indicates the nature of the interaction. | Covalent Character: H(r) < 0 Non-covalent/Electrostatic Character: H(r) > 0 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Different properties can be mapped onto the Hirshfeld surface, but a key application is the generation of 2D "fingerprint plots." These plots summarize all intermolecular contacts simultaneously, providing a quantitative measure of the contribution of different types of interactions to the total crystal packing. scirp.org For example, the analysis can distinguish and quantify contacts like hydrogen bonds (e.g., O···H), van der Waals forces (e.g., H···H), and π-stacking interactions (e.g., C···H). scirp.orgmdpi.com

For complex organic molecules like indole derivatives, Hirshfeld surface analysis is invaluable for understanding how they self-assemble in the solid state. researchgate.net Studies on related structures show that H···H interactions often account for the largest portion of the crystal packing, with significant contributions from O···H and C-H···π interactions as well. scirp.orgrsc.org These analyses are consistent with and complementary to findings from QTAIM and X-ray diffraction, providing a comprehensive view of the forces governing the supramolecular architecture. researchgate.netrsc.org

Table 2: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Heterocyclic Compound This table illustrates typical data obtained from Hirshfeld analysis for organic crystals and is not specific to 2,3-dimethoxyindole.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface | Description of Interaction |

|---|---|---|

| H···H | ~78% | Primarily represents van der Waals forces and are generally the most abundant contacts. mdpi.com |

| C-H···π | ~17% | Indicates interactions between hydrogen atoms and the π-system of aromatic rings. mdpi.com |

| O···H / H···O | ~3% | Corresponds to hydrogen bonding and other electrostatic interactions. mdpi.com |

| C···H / H···C | Variable | Represents various weaker van der Waals and other close-contact interactions. scirp.org |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used in drug discovery to predict how a ligand (a small molecule like a this compound derivative) might bind to a biological target, typically a protein or enzyme. nih.govopenaccessjournals.com

Molecular Docking predicts the preferred orientation (the "pose") of a ligand within the active site of a target protein. nih.govnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand and then using a scoring function to estimate the binding affinity for each pose. nih.gov Docking studies on dimethoxyindole derivatives have been used to investigate their potential as enzyme inhibitors, for example, against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease research. researchgate.netresearchgate.netnih.gov These studies help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the enzyme's active site. researchgate.netnih.gov

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex. mdpi.combnl.gov Starting from a docked pose, MD simulations use classical mechanics to simulate the movements of all atoms in the system over time. bnl.gov This allows researchers to assess the stability of the predicted binding mode. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from the simulation trajectory. researchgate.net A stable RMSD for the ligand suggests it remains securely bound in the active site, while RMSF plots reveal the flexibility of different parts of the protein and ligand. researchgate.netmdpi.com These simulations have been applied to dimethoxyindole-based compounds to confirm the stability of their interactions with target enzymes and to refine the understanding of their binding modes. researchgate.netresearchgate.net

Table 3: Illustrative Molecular Docking Results for a Dimethoxyindole Derivative with Cholinesterase Enzymes This data is representative of findings from studies on dimethoxyindole-based cholinesterase inhibitors and is not from a single specific compound.

| Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Acetylcholinesterase (AChE) | -9.5 to -11.0 | Tyr121, Trp279, Tyr334 | Hydrogen bonds, π-π stacking, Hydrophobic interactions researchgate.net |

| Butyrylcholinesterase (BChE) | -10.0 to -12.5 | Trp82, His438, Tyr332 | Hydrogen bonds, Hydrophobic interactions, π-π interactions researchgate.netresearchgate.net |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug Design

In the early stages of drug design and discovery, it is crucial to evaluate not only a compound's biological activity but also its pharmacokinetic properties. mdpi.com In silico ADME prediction uses computational models to estimate the Absorption, Distribution, Metabolism, and Excretion profile of a potential drug candidate before it is synthesized, saving significant time and resources. srce.hr

These predictions are often based on the molecular structure and physicochemical properties of the compound. biotechnologia-journal.org For derivatives of this compound, computational tools can predict various ADME-related parameters. tandfonline.combohrium.com These include fundamental properties like molecular weight (MW), lipophilicity (logP), and polar surface area (PSA), which are evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally have a molecular weight under 500 Da, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

Further predictions can estimate a compound's likelihood of intestinal absorption, blood-brain barrier penetration, interaction with metabolic enzymes (like cytochrome P450s), and potential for toxicity. srce.hrtandfonline.com By flagging potential liabilities early, these in silico predictions guide medicinal chemists in optimizing the structure of lead compounds, such as those based on the this compound scaffold, to achieve a better balance of potency and drug-like properties. mdpi.comtandfonline.com

Table 4: Predicted ADME Properties and Drug-Likeness Parameters for a Hypothetical this compound Derivative This table presents a typical output from in silico ADME prediction tools, based on general principles and findings for related indole structures.

| ADME Property | Predicted Value | Acceptable Range for Drug-Likeness | Significance |

|---|---|---|---|

| Molecular Weight (MW) | < 500 g/mol | < 500 | Influences absorption and distribution. tandfonline.com |

| Lipophilicity (logP) | < 5 | -2 to 5 | Affects solubility, absorption, and membrane permeability. tandfonline.com |

| Hydrogen Bond Donors | ≤ 5 | ≤ 5 | Impacts solubility and binding to targets. tandfonline.com |

| Hydrogen Bond Acceptors | ≤ 10 | ≤ 10 | Influences solubility and binding interactions. tandfonline.com |

| Topological Polar Surface Area (TPSA) | < 140 Ų | < 140 Ų | Relates to membrane permeability and oral bioavailability. biotechnologia-journal.org |

| Blood-Brain Barrier (BBB) Permeation | Predicted Yes/No | Varies by target | Crucial for drugs targeting the central nervous system. tandfonline.com |

Biological and Pharmacological Research on 2,3 Dimethoxyindole Derivatives

Antineoplastic and Cytotoxic Activity Studies

Derivatives of the 2,3-dimethoxyindole scaffold have demonstrated notable potential as anticancer agents. Research has focused on their ability to induce cell death in various cancer cell lines, the mechanisms underlying this activity, and the relationship between their chemical structure and cytotoxic efficacy.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

A range of synthetic indole (B1671886) derivatives have been evaluated for their cytotoxic effects against several human cancer cell lines. For instance, certain 5,6-dimethoxyindole-2-carboxylic acid derivatives have been tested against human colon cancer (COLO 205), melanoma (SK-MEL-2), lung cancer (A549), and choriocarcinoma (JEG-3) cell lines using the MTT assay. lookchem.com Similarly, novel 3-substituted derivatives of 2-indolinones were screened for their cytotoxicity against human colon adenocarcinoma (HT-29) and human breast adenocarcinoma (MCF-7) cells, with some derivatives showing IC₅₀ values below 10 µM. nih.gov

The introduction of an indole framework at the C2 position of betulinic acid resulted in derivatives with increased cytotoxicity against murine melanoma cells (B164A5). mdpi.com Specifically, 2,3-indolo-betulinic acid derivatives demonstrated lower IC₅₀ values compared to the parent compound. mdpi.com Another study synthesized a new indole Schiff base derivative, 2-((E)-((E)-2-(5-chloro-3,3-dimethylindolin-2-ylidene)-3-oxopropylidene) amino) benzoic acid, which showed significant cytotoxic activity against the MCF7 breast cancer cell line, with a higher inhibition rate compared to its effect on normal cells. uomustansiriyah.edu.iq

Furthermore, the in vitro effect of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (B1207033) (DCDMNQ), a 1,4-naphthoquinone (B94277) derivative, was assessed on both androgen-dependent (LNCaP, CWR-22) and androgen-independent (PC-3, DU-145) human prostate cancer cell lines. nih.gov The compound exhibited significant anti-tumor activities with varying IC₅₀ values across these cell lines. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Indole Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value (µM) |

|---|---|---|

| 3-Benzylidene indole-2-one (IVa) | MCF-7 | <10 |

| 3-Benzylidene indole-2-one (IVb) | HT-29 | <10 |

| 3-Phenyliminoindole-2-one (Vg) | MCF-7 | 27.2 |

| 3-Phenyliminoindole-2-one (Vg) | HT-29 | 61.9 |

| 2,3-indolo-betulinic acid (BA4) | B164A5 | N/A (Reduced IC₅₀ vs precursor) |

| N-(2,3-indolo-betulinoyl)glycine (BA3) | B164A5 | 8.11 |

| N-(2,3-indolo-betulinoyl)glycylglycine (BA2) | B164A5 | 9.15 |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | LNCaP | 1 |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | PC-3 | 1.5 |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | CWR-22 | 3 |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | DU-145 | 3 |

Mechanism of Action in Anticancer Potential (e.g., Oxidative Coupling)

The anticancer mechanisms of indole derivatives are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of crucial cellular machinery. mdpi.commdpi.com For example, some indole-chalcone derivatives act as dual-targeted agents, inhibiting both tubulin polymerization and thioredoxin reductase (TrxR). mdpi.com Other derivatives have been shown to induce apoptosis by modulating the expression of proteins in the Bcl-2 family, such as decreasing Bcl-2 and increasing Bax levels. mdpi.com

A significant mechanism implicated in the bioactivity of these compounds is oxidative coupling. The oxidative cross-coupling of 3-hydroxyindole esters, catalyzed by copper efflux oxidase, can produce functionalized 2,2-disubstituted indolin-3-ones that exhibit anticancer activities against MCF-7 cell lines. researchgate.net Mechanistic studies suggest the formation of a phenoxy radical is involved in this process. researchgate.net The development of synthetic routes to antitumor natural products like TMC-95, which feature a biaryl connection between tryptophan and tyrosine residues, often involves exploring oxidative coupling of suitable building blocks. digitellinc.com This approach highlights the importance of oxidative coupling in synthesizing complex, biologically active molecules with anticancer potential. digitellinc.com

Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer efficacy of this compound derivatives. These studies have shown that the nature and position of substituents on the indole ring significantly influence cytotoxic activity. nih.gov For instance, in a series of phenstatin (B1242451) analogues, the inclusion of a trimethoxy ring and specific methoxy (B1213986) substituents at positions R₂ and R₃ was found to enhance cytotoxic activity. nih.gov

In studies of 2,5-disubstituted indole derivatives, specific compounds demonstrated potent pan-antiproliferative activity against a variety of cancer cell lines, including cervical (HeLa), breast (MCF-7), liver (HepG2), and lung (H460 and A549) cancers. nih.gov The SAR analysis revealed that modifications at these positions are critical for the observed anticancer effects. nih.gov Similarly, for 3-substituted derivatives of 2-indolinones, it was found that 3-benzylidene indole-2-ones were generally more active than 3-phenyliminoindole-2-ones. nih.gov The presence of a 5-bromo substitution on the indole ring was identified as being particularly potent. nih.gov The conjugation of amino acid residues to the carboxylic group of 2,3-indolo-betulinic acid was also shown to enhance its cytotoxic activity. mdpi.com

Development of Anti-Neurodegenerative Agents

The versatile scaffold of indole derivatives, including those with dimethoxy substitutions, has been extensively explored for the development of agents to combat neurodegenerative diseases like Alzheimer's disease (AD). chim.itmdpi.com A primary strategy involves the inhibition of cholinesterase enzymes.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Enzyme Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic approach for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.comnih.gov Numerous indole derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. researchgate.netmdpi.comresearchgate.net

Donepezil, a well-known FDA-approved AChE inhibitor, features a 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one structure, highlighting the importance of the dimethoxy-substituted core. mdpi.com Synthetic efforts have produced novel series of indole-based compounds, including coumarin-indole derivatives and indole-chalcone hybrids, which have been assessed for their ChE inhibitory activities. mdpi.com Furthermore, five newly synthesized benzenesulfonamides incorporating dimethoxyindole tails were investigated, and all were found to be selective towards BChE inhibition. researchgate.net Some benzothiazolone derivatives with a 6-methoxy indole group also showed potent inhibition, particularly against BChE. mdpi.com

The inhibitory potency of these derivatives against AChE and BChE is typically determined using the Ellman's spectrophotometric method, with results expressed as IC₅₀ values (the concentration required to achieve 50% inhibition). mdpi.commdpi.com

Research has identified several potent inhibitors. For example, 2,3-indolo-oleanolic acid was found to be a highly active compound against acetylcholinesterase with an IC₅₀ value of 0.78 µM. mdpi.com In another study, a series of 2-alkoxy-3-cyanopyridine derivatives were evaluated, with some compounds identified as good competitive inhibitors of both AChE and BChE, exhibiting Ki values in the micromolar range. researchgate.net Novel indole-based thiosemicarbazone derivatives have also been synthesized, with some showing strong inhibitory activity against BChE, with IC₅₀ values as low as 1.95 µM. researchgate.net

Table 2: Cholinesterase Inhibition by Selected Indole Derivatives

| Compound/Derivative | Target Enzyme | IC₅₀ Value (µM) | Inhibition Type |

|---|---|---|---|

| 2,3-indolo-oleanolic acid | Acetylcholinesterase | 0.78 | N/A |

| Benzothiazolone derivative (M13) | Butyrylcholinesterase | 1.21 | Reversible, Noncompetitive |

| Benzothiazolone derivative (M2) | Butyrylcholinesterase | 1.38 | N/A |

| Indole thiosemicarbazone (19) | Butyrylcholinesterase | 1.95 | N/A |

| 2-alkoxy-3-cyanopyridine (3) | Acetylcholinesterase | 53.95 | Competitive (Ki = 14.23 µM) |

| 2-alkoxy-3-cyanopyridine (4) | Butyrylcholinesterase | 31.79 | Competitive (Ki = 19.80 µM) |

Molecular Interactions and Binding Modes with Cholinesterases

Molecular docking studies have been instrumental in elucidating the interactions between this compound derivatives and cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease therapy. researchgate.netmdpi.com These studies reveal that the binding of these derivatives is often stabilized by hydrophobic interactions within the aromatic gorge of the enzyme's active site. researchgate.net

For instance, docking studies with newly synthesized benzenesulfonamides incorporating dimethoxyindole moieties have helped to determine the possible binding poses within the enzyme active sites. researchgate.net The stability of these compounds and their interactions are further investigated using molecular dynamics simulations, which analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). researchgate.net Such analyses have indicated that hydrogen bonds and hydrophobic interactions with enzyme residues are crucial for the binding affinity. researchgate.net

In some cases, derivatives are designed to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases. nih.govmdpi.com For example, molecular docking of certain hybrid compounds has shown interactions with key amino acids in both the CAS and PAS of AChE and BChE. mdpi.comrsc.org Specifically, the propargylamine (B41283) moiety of some indole derivatives has been shown to position itself near the FAD cofactor in monoamine oxidase (MAO) enzymes, another important target in neurodegenerative diseases. rsc.org

The structural features of the derivatives, such as the nature and position of substituents, significantly influence their binding modes and inhibitory activities. For example, the presence of an aromatic moiety from benzoic acid and a hydrazide-hydrazone linker can be critical for favorable binding, more so than the substitution pattern on the indole ring itself. researchgate.net

Multifunctional Profiles in Alzheimer's Disease Therapy

The multifaceted nature of Alzheimer's disease (AD) has spurred the development of multifunctional compounds that can address various pathological pathways simultaneously. nih.gov Derivatives of this compound are being explored as such agents, combining cholinesterase inhibition with other beneficial activities like antioxidant effects, anti-inflammatory properties, and inhibition of amyloid-beta (Aβ) aggregation. nih.govmdpi.commdpi.com

One strategy involves creating hybrid molecules that merge the structural features of a this compound derivative with other pharmacophores. nih.gov For example, a series of multifunctional agents were designed by combining motifs that inhibit cholinesterases and monoamine oxidase (MAO) enzymes. nih.gov One notable compound from this series demonstrated potent inhibition of human MAO-A and MAO-B, as well as human AChE and BChE. nih.gov

Another approach focuses on developing derivatives with neuroprotective and anti-neuroinflammatory properties. nih.gov Some isoflavone-based multifunctional ligands have shown moderate histamine (B1213489) H3 receptor (H3R) antagonist properties, potent AChE inhibition, and significant neuroprotective and anti-inflammatory effects. nih.gov Similarly, certain indole derivatives have been shown to protect neuronal cells from damage induced by amyloid-beta. nih.gov

The design of these multifunctional agents often targets both symptomatic and disease-modifying pathways. nih.gov Symptomatic targets include cholinesterases and MAO enzymes, while disease-modifying targets involve processes like Aβ aggregation and neuroinflammation. nih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition for Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in the kynurenine (B1673888) pathway that suppresses T-cell proliferation and is considered a significant target for cancer immunotherapy. researchgate.netfrontiersin.orgfrontiersin.org The inhibition of IDO1 can enhance the body's immune response against tumor cells. researchgate.net

Research has shown that certain indole derivatives can act as IDO1 inhibitors. researchgate.netnih.gov For instance, studies on indomethacin (B1671933) derivatives, which contain an indole scaffold, have revealed that modifications to the functional group at the 3-position of the indole ring can strongly influence IDO1 inhibitory activity. researchgate.netnih.govbohrium.com However, simple indole compounds have been found to be inactive, indicating that specific structural features are necessary for potent inhibition. nih.govbohrium.com

Molecular docking studies have provided insights into the binding modes of these inhibitors. For example, the 4-Cl-phenyl group of one inhibitor was found to form additional hydrophobic interactions within the binding pocket of IDO1, which may account for its enhanced inhibitory activity. frontiersin.org The development of potent and specific IDO1 inhibitors based on the this compound scaffold remains an active area of research, with the goal of creating new options for cancer immunotherapy. researchgate.netnih.gov

Antioxidant Activity Investigations

Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are of great interest. nih.gov Derivatives of this compound have been evaluated for their antioxidant potential through various assays.

Free Radical Scavenging Assays (DPPH, ABTS)

The free radical scavenging activity of this compound derivatives is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. researchgate.netresearchgate.net These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals. e3s-conferences.orgjuniperpublishers.commdpi.com

In studies involving indole-based thiosemicarbazones, some derivatives showed moderate antioxidant potential in both DPPH and ABTS assays. nih.gov For instance, certain methyl-substituted thiosemicarbazone derivatives of dimethoxyindole were identified as promising candidates for ABTS radical scavenging. researchgate.netresearchgate.net The antioxidant activity can be influenced by the substitution pattern on the indole ring and the nature of the side chains. researchgate.net For example, in a series of indole thiosemicarbazone derivatives, compounds with methyl substitutions on the thiosemicarbazone tail showed favorable results in the ABTS assay. researchgate.net

The results from these assays are often compared to standard antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and α-Tocopherol. researchgate.net

Table 1: Antioxidant Activity of Selected this compound Derivatives

| Compound | DPPH IC50 (µM) | ABTS Scavenging Activity | Reference |

| Methyl-substituted indole-7-thiosemicarbazone | - | Potent | researchgate.net |

| Methyl-substituted indole-2-thiosemicarbazone | - | Potent | researchgate.net |

| Dimeric indole thiosemicarbazone (Compound 28) | - | Most potent in series | nih.gov |

| Monomeric indole thiosemicarbazone (Compound 18) | - | Potent | nih.gov |

IC50 values represent the concentration required to scavenge 50% of the radicals. A lower IC50 indicates higher antioxidant activity. Data for specific IC50 values were not consistently available in the provided search results.

Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assessment